molecular formula C14H20O2 B14843945 3-Tert-butoxy-2-(cyclopropylmethyl)phenol

3-Tert-butoxy-2-(cyclopropylmethyl)phenol

Cat. No.: B14843945
M. Wt: 220.31 g/mol
InChI Key: RQRPHIFMIQQFOF-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-(cyclopropylmethyl)phenol is a chemical compound with the molecular formula C14H20O2. It is known for its unique structure, which includes a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-(cyclopropylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. One common method includes the use of zinc dust and an excess of tert-butyl chloride to convert substituted phenols into the corresponding O-tert-butyl ethers . This method is efficient and selective, ensuring that the tert-butylation occurs on the oxygen atom of the phenol rather than the ring carbon atom.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection techniques as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3-Tert-butoxy-2-(cyclopropylmethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    tert-Butylphenol: Similar to 3-Tert-butoxy-2-(cyclopropylmethyl)phenol but lacks the cyclopropylmethyl group.

    Cyclopropylmethylphenol: Similar but lacks the tert-butoxy group.

Uniqueness

This compound is unique due to the presence of both the tert-butoxy and cyclopropylmethyl groups. These groups provide distinct steric and electronic effects, making the compound valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-13-6-4-5-12(15)11(13)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3

InChI Key

RQRPHIFMIQQFOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1CC2CC2)O

Origin of Product

United States

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